molecular formula C15H9F3O3 B1323992 2-Acetoxy-3',4',5'-trifluorobenzophenone CAS No. 890099-18-0

2-Acetoxy-3',4',5'-trifluorobenzophenone

Cat. No.: B1323992
CAS No.: 890099-18-0
M. Wt: 294.22 g/mol
InChI Key: YIJLYAUYWUPUNC-UHFFFAOYSA-N
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Description

2-Acetoxy-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C15H9F3O3 It is a derivative of benzophenone, where the phenyl ring is substituted with three fluorine atoms at the 3’, 4’, and 5’ positions, and an acetoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acylation of 3,4,5-trifluorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4,5-Trifluorobenzoyl chloride+Phenyl acetateAlCl32-Acetoxy-3’,4’,5’-trifluorobenzophenone\text{3,4,5-Trifluorobenzoyl chloride} + \text{Phenyl acetate} \xrightarrow{\text{AlCl}_3} \text{2-Acetoxy-3',4',5'-trifluorobenzophenone} 3,4,5-Trifluorobenzoyl chloride+Phenyl acetateAlCl3​​2-Acetoxy-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

Industrial production of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 3’,4’,5’-trifluorobenzophenone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3’,4’,5’-trifluorobenzophenone

    Reduction: 2-Hydroxy-3’,4’,5’-trifluorobenzophenone

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the acetoxy group may undergo hydrolysis in biological systems, releasing the active benzophenone derivative.

Comparison with Similar Compounds

Similar Compounds

    3’,4’,5’-Trifluorobenzophenone: Lacks the acetoxy group, resulting in different chemical reactivity and applications.

    2-Acetoxybenzophenone: Lacks the fluorine atoms, leading to different physical and chemical properties.

    2-Hydroxy-3’,4’,5’-trifluorobenzophenone: The hydrolyzed form of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone.

Uniqueness

2-Acetoxy-3’,4’,5’-trifluorobenzophenone is unique due to the combination of the acetoxy group and the trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(3,4,5-trifluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-8(19)21-13-5-3-2-4-10(13)15(20)9-6-11(16)14(18)12(17)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJLYAUYWUPUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641615
Record name 2-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-18-0
Record name 2-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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